(5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10904702
InChI: InChI=1S/C15H13BrN2O/c16-13-8-12(9-17-10-13)15(19)18-7-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,8-10H,3,5,7H2
SMILES: C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.18 g/mol

(5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

CAS No.:

Cat. No.: VC10904702

Molecular Formula: C15H13BrN2O

Molecular Weight: 317.18 g/mol

* For research use only. Not for human or veterinary use.

(5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone -

Specification

Molecular Formula C15H13BrN2O
Molecular Weight 317.18 g/mol
IUPAC Name (5-bromopyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Standard InChI InChI=1S/C15H13BrN2O/c16-13-8-12(9-17-10-13)15(19)18-7-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,8-10H,3,5,7H2
Standard InChI Key BGJUBWQOROAVIK-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br
Canonical SMILES C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br

Introduction

(5-Bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that combines a brominated pyridine ring with a dihydroquinoline moiety through a methanone linkage. This unique structure suggests potential applications in medicinal chemistry due to the presence of a bromine atom, which is known to enhance biological activity through halogenation, and the methanone group, which contributes to its reactivity.

Synthesis Methods

The synthesis of (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step reactions that require careful control of conditions to ensure the formation of the desired structure. Common methods include:

  • Condensation Reactions: Involving the reaction of a brominated pyridine derivative with a dihydroquinoline precursor in the presence of a catalyst.

  • Coupling Reactions: Utilizing palladium or copper catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and dihydroquinoline moieties.

Biological Activity and Potential Applications

Potential Biological ActivitiesDescription
Anticancer ActivityPotential to inhibit tumor growth or proliferation.
Antimicrobial ActivityPossible effectiveness against bacterial or fungal pathogens.
Anti-inflammatory ActivityMay reduce inflammation in biological systems.

Similar Compounds and Comparison

Similar compounds include derivatives that share structural features with (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, such as:

Compound NameStructureUnique Features
5-Bromo-3-pyridinecarboxaldehydeC6H4BrNOContains an aldehyde instead of a ketone.
(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanoneC15H14BrN3O2Incorporates a pyrrolidine ring.
5-Bromo-3,4-dihydroisoquinolin-1(2H)-oneC9H8BrNOIsoquinoline structure with different reactivity.

Future Research Directions

Future studies should focus on:

  • In Vitro and In Vivo Studies: To determine the compound's specific biological activities and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the compound's structure affect its biological activity.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand how the compound is metabolized and interacts with biological systems.

Given the current lack of detailed research findings specific to (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, further investigation is necessary to fully elucidate its properties and potential applications.

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